



Application Note: A High-Throughput TIGIT Blockade Bioassay for Therapeutic Antibody Screening

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Compound of Interest		
Compound Name:	Pgitc	
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Audience: Researchers, scientists, and drug development professionals.

Introduction T cell immunoglobulin and ITIM domain (TIGIT) is an immune checkpoint receptor expressed on T cells and Natural Killer (NK) cells that plays a crucial role in negative regulation of immune responses.[1][2][3] TIGIT competes with the co-stimulatory receptor CD226 to bind ligands such as CD155 (PVR) and CD112, which are often expressed on antigen-presenting cells (APCs) and tumor cells.[1][2][4] This interaction leads to the suppression of T cell and NK cell activity, contributing to tumor immune evasion.[1][5] Consequently, blocking the TIGIT pathway with monoclonal antibodies is a promising strategy in cancer immunotherapy, aiming to restore and enhance anti-tumor immune responses.[5][6][7]

This application note provides a detailed protocol for a robust, cell-based reporter gene assay designed to screen and characterize therapeutic antibodies that block the TIGIT-CD155 interaction. The assay overcomes the limitations of traditional methods that rely on primary cells, which often suffer from high variability.[1][6]

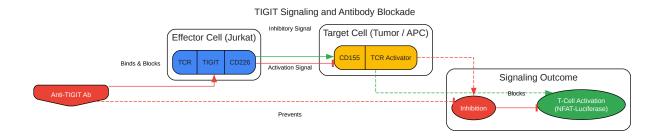
Assay Principle The TIGIT blockade bioassay utilizes a co-culture system of two engineered cell lines:

 TIGIT Effector Cells: Jurkat T cells that stably express human TIGIT and a luciferase reporter gene under the control of the Nuclear Factor of Activated T-cells (NFAT) response element.
 [1][6]



 CD155 Target Cells: CHO-K1 cells that stably express human CD155 and an engineered cell-surface T-cell receptor (TCR) activator.[4][8]

When co-cultured, the TCR activator on the Target Cells engages the TCR on the Effector Cells, leading to NFAT pathway activation and luciferase expression. Simultaneously, the CD155-TIGIT interaction delivers an inhibitory signal, suppressing this activation and reducing the luminescent output. A potent anti-TIGIT blocking antibody will disrupt the CD155-TIGIT interaction, thereby relieving the inhibition and restoring a strong luminescent signal. The intensity of the signal is directly proportional to the blocking activity of the antibody.[1][4][6]



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Caption: TIGIT signaling pathway and the mechanism of antibody-mediated blockade.

Experimental Protocols Materials and Reagents



Reagent	Supplier	Catalog No. (Example)	Storage
TIGIT Effector Cells (Jurkat/NFAT-luc)	(e.g., Promega)	J2201	Liquid Nitrogen Vapor Phase
CD155 aAPC/CHO- K1 Target Cells	(e.g., Promega)	J2201	Liquid Nitrogen Vapor Phase
RPMI 1640 Medium	(e.g., Gibco)	11875093	4°C
Fetal Bovine Serum (FBS)	(e.g., Gibco)	26140079	-20°C
Penicillin- Streptomycin	(e.g., Gibco)	15140122	-20°C
Assay Buffer (e.g., RPMI + 1% FBS)	N/A	N/A	4°C
Control Anti-TIGIT Antibody	(e.g., BioLegend)	372704	4°C or -20°C per manufacturer's instructions
Isotype Control Antibody	(e.g., BioLegend)	400124	4°C or -20°C per manufacturer's instructions
Luciferase Assay Reagent	(e.g., Promega)	E6110	-20°C
96-well solid white, flat-bottom assay plates	(e.g., Corning)	3917	Room Temperature

Protocol 1: Cell Culture and Handling

• Cell Thawing: Thaw vials of TIGIT Effector and CD155 Target cells rapidly in a 37°C water bath. Decontaminate the vials before transferring contents to sterile tubes containing prewarmed culture medium (RPMI 1640 + 10% FBS + 1% Pen-Strep).



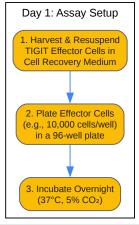
- Cell Culture: Culture cells at 37°C in a 5% CO₂ incubator. Maintain TIGIT Effector cells at a density between 1x10⁵ and 1x10⁶ cells/mL and CD155 Target cells between 2x10⁵ and 2x10⁶ cells/mL.
- Cell Banking: Propagate cells to create frozen cell banks before extensive use in assays to ensure consistency.[9]

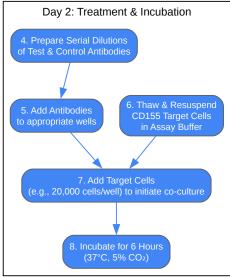
Protocol 2: TIGIT Blockade Bioassay Procedure

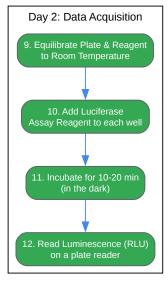
This protocol is optimized for a 96-well plate format.



TIGIT Blockade Bioassay Workflow







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Caption: A step-by-step workflow for the TIGIT blockade bioassay.



Day 1: Plating Effector Cells

- Prepare TIGIT Effector Cells by resuspending them in cell recovery medium.
- Add 10,000 effector cells in 80 μ L of medium to the inner 60 wells of a 96-well white, flat-bottom assay plate.
- Add 100 μL of sterile water or PBS to the outer wells to prevent evaporation.
- Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[8]

Day 2: Antibody Treatment and Co-culture

- Prepare 10-point serial dilutions of the anti-TIGIT control antibody and test antibodies in assay buffer. Include an isotype control and a "no antibody" control.
- Thaw one vial of CD155 Target Cells and resuspend them in assay buffer at the desired concentration (e.g., 1x10⁶ cells/mL).
- Add 20 μL of the antibody dilutions to the wells containing the effector cells.
- Add 20 μ L of the CD155 Target Cell suspension to the wells. The final volume should be 120 μ L.
- Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator.

Day 2: Luminescence Reading

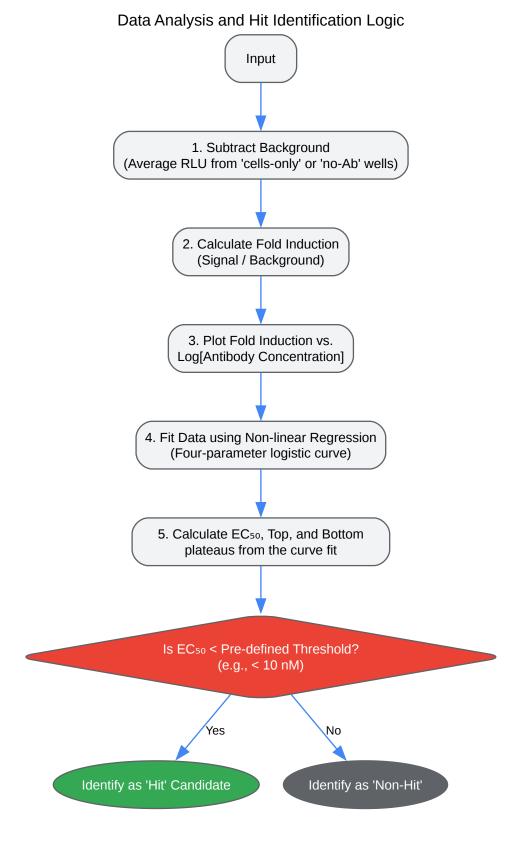
- Remove the plate from the incubator and allow it to equilibrate to room temperature for 15 minutes.
- Prepare the luciferase assay reagent according to the manufacturer's instructions.
- Add 100 μL of the luciferase reagent to each well.
- Incubate for 10-20 minutes at room temperature, protected from light.
- Read the luminescence using a microplate reader.



Data Analysis and Interpretation

The goal of data analysis is to determine the potency of the test antibodies, typically expressed as an EC₅₀ value (the concentration of antibody that produces 50% of the maximal response).





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Caption: Logical workflow for processing raw data to identify hit candidates.



- Background Subtraction: Subtract the average luminescence from wells with no antibody or isotype control from all other wells.[3]
- Normalization (Fold Induction): To compare across plates, data can be normalized. Calculate fold induction by dividing the signal of each well by the average signal of the "no antibody" control wells.
- Dose-Response Curves: Plot the Fold Induction (Y-axis) against the logarithm of the antibody concentration (X-axis).
- EC₅₀ Calculation: Use a non-linear regression model, such as a four-parameter variable slope equation, to fit the dose-response curve and calculate the EC₅₀ value using software like GraphPad Prism.[9]

Data Presentation

Quantitative results from an antibody screening campaign should be summarized in a clear, tabular format for easy comparison of candidate potency and efficacy.

Table 1: Example Screening Data for Anti-TIGIT Antibody Candidates

Antibody ID	EC ₅₀ (nM)	Max Fold Induction	R ² of Curve Fit	Hill Slope
Ab-001	0.85	12.5	0.995	1.1
Ab-002	1.22	11.9	0.991	1.0
Ab-003	25.6	8.2	0.988	1.3
Ab-004	> 100	2.1	N/A	N/A
Control Ab	0.91	12.8	0.998	1.2
Isotype Ctrl	> 1000	1.1	N/A	N/A

Interpretation of Table 1:



- Ab-001 and Ab-002 show high potency (sub-nanomolar to low nanomolar EC₅₀) and high efficacy (Max Fold Induction >11), comparable to the Control Antibody. These would be considered strong "hit" candidates.
- Ab-003 shows significantly lower potency, suggesting weaker blocking activity.
- Ab-004 and the Isotype Control show minimal to no blocking activity.

Conclusion The described TIGIT blockade bioassay provides a specific, reliable, and high-throughput compatible method for screening and characterizing anti-TIGIT therapeutic antibodies.[1][6] Its robust performance and standardized protocol make it an invaluable tool for potency testing, stability studies, and lot release in the development of novel cancer immunotherapies.[1][8]

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